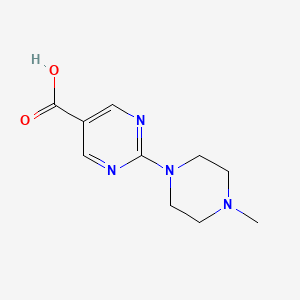

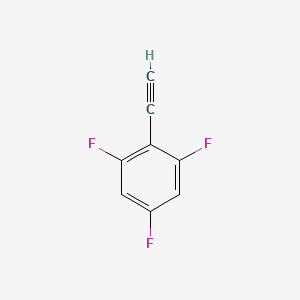

2-Ethynyl-1,3,5-trifluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethynyl-1,3,5-trifluorobenzene is a chemical compound with the CAS number 366807-79-6 . It has a molecular weight of 156.11 .

Synthesis Analysis

A concise and convenient three-step process is reported for the preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene from 1,3,5-triethynylbenzene and 2-hydroxypropyl group-protected peripheral monomers via a Sonogashira coupling–deprotection reaction sequence .Molecular Structure Analysis

The molecular structure of 2-Ethynyl-1,3,5-trifluorobenzene is similar to that of 1,3,5-trifluorobenzene . Single-crystal X-ray diffraction experiments revealed that the internal rotations of the ferrocenyl moieties are significantly restricted in the solid phase and that there are no significant π stacking interactions therein .Applications De Recherche Scientifique

Application 1: Lithium-Ion Batteries

- Summary of Application : 2-Ethynyl-1,3,5-trifluorobenzene is used as an additive for lithium-ion battery electrolytes. It can produce a LiF-rich solid electrolyte interface (SEI), which is crucial for the performance of the battery .

- Methods of Application : The compound is introduced into the electrolyte of the lithium-ion battery. It then participates in the formation of the SEI layer on the surface of the battery’s anode .

- Results or Outcomes : The use of 2-Ethynyl-1,3,5-trifluorobenzene results in superior thermal stability compared with traditional fluorinated additives and is less likely to produce hydrogen fluoride that could damage the cathode .

Application 2: Organic Synthesis

- Summary of Application : 2-Ethynyl-1,3,5-trifluorobenzene is used as an intermediate in organic chemical synthesis .

- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .

Application 3: Co-Crystal Formation

- Summary of Application : 2-Ethynyl-1,3,5-trifluorobenzene is used in the formation of co-crystals. These co-crystals are formed through selective Sono-gashira-Hagihara coupling reactions .

- Methods of Application : The compound is synthesized through selective Sono-gashira-Hagihara coupling reactions to analyze the packing behavior in solid-state structures .

- Results or Outcomes : The co-crystal structures formed lead to melting point increases of up to 49°C for the co-crystals compared to the pure substances .

Application 4: Thermophysical Property Data

- Summary of Application : 2-Ethynyl-1,3,5-trifluorobenzene is used in the generation of thermodynamic property data for pure compounds .

- Methods of Application : The compound is used in dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results or Outcomes : The use of 2-Ethynyl-1,3,5-trifluorobenzene enables the generation of critically evaluated thermodynamic property data .

Application 5: Light Emitting Diodes (LEDs)

- Summary of Application : 2-Ethynyl-1,3,5-trifluorobenzene is used as a building block for light emitting diodes (LEDs) .

- Methods of Application : The compound is incorporated into the structure of LEDs, contributing to their light-emitting properties .

- Results or Outcomes : The use of 2-Ethynyl-1,3,5-trifluorobenzene in LEDs can enhance their performance .

Application 6: Non-Linear Optics (NLO)

- Summary of Application : 2-Ethynyl-1,3,5-trifluorobenzene is used in non-linear optics (NLO) .

- Methods of Application : The compound is used in the design and synthesis of materials for NLO .

- Results or Outcomes : The use of 2-Ethynyl-1,3,5-trifluorobenzene can improve the optical properties of NLO materials .

Propriétés

IUPAC Name |

2-ethynyl-1,3,5-trifluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPWUXRFETZTQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592423 |

Source

|

| Record name | 2-Ethynyl-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-1,3,5-trifluorobenzene | |

CAS RN |

366807-79-6 |

Source

|

| Record name | 2-Ethynyl-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)